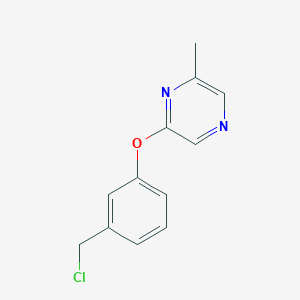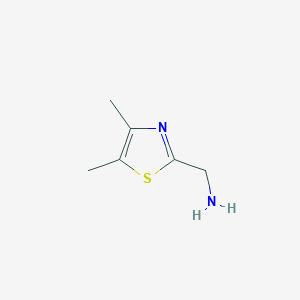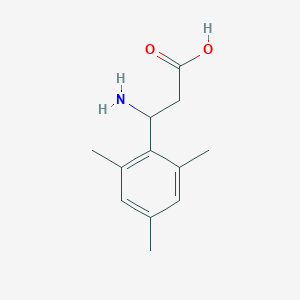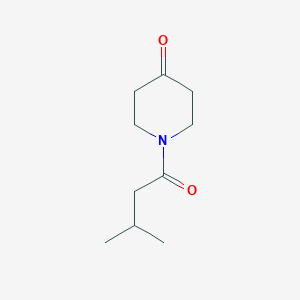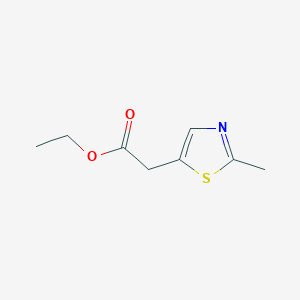
2-(2-甲基噻唑-5-基)乙酸乙酯
描述
Ethyl 2-(2-methylthiazol-5-yl)acetate is a chemical compound with the molecular formula C8H11NO2S . It is also known as raspberry ketone.
Molecular Structure Analysis
The molecular structure of Ethyl 2-(2-methylthiazol-5-yl)acetate can be represented by the InChI string:InChI=1S/C8H11NO2S/c1-3-11-8(10)4-7-5-9-6(2)12-7/h5H,3-4H2,1-2H3 . The Canonical SMILES representation is CCOC(=O)CC1=CN=C(S1)C . Physical and Chemical Properties Analysis
Ethyl 2-(2-methylthiazol-5-yl)acetate has a molecular weight of 185.25 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 4 rotatable bonds . The topological polar surface area is 67.4 Ų . The compound has a complexity of 163 . The storage temperature is 2-8°C .科学研究应用
化学合成和结构分析
与2-(2-甲基噻唑-5-基)乙酸乙酯类似的化合物经常用于合成更复杂的分子。例如,(1,2-苯并异噻唑-3-基)氰基乙酸乙酯及其相关衍生物因其独特的互变异构行为和合成苯并异噻唑衍生物的潜力而被探索,突出了它们在化学合成和结构分析中的重要性(Carrington 等,1972)。此外,通过各种化学过程合成乙基(Z)-2-羟亚氨基-2-(2-氨基噻唑-4-基)乙酸酯突出了噻唑衍生物在药物化学中的多功能性和重要性(王丽,2007)。
生物活性及应用
2-(2-甲基噻唑-5-基)乙酸乙酯相关化合物已被研究其生物活性。例如,2-(2-乙酰氨基噻唑-4-基)乙酸乙酯已被研究其 DNA 结合相互作用,为药物设计和药理学中的潜在应用提供了见解(Iqbal 等,2019)。此类研究说明了该化合物在理解分子相互作用和开发治疗剂中的相关性。
材料科学与缓蚀
对与2-(2-甲基噻唑-5-基)乙酸乙酯结构相关的三唑衍生物的研究表明,它们在酸性环境中对金属具有有效的缓蚀作用(Nahlé 等,2021)。此应用对于延长金属结构和部件的使用寿命至关重要,展示了该化合物在工业和工程环境中的潜在用途。
配位化学
噻唑和三唑家族中的化合物也用于配位聚合物的合成,这证明了这些分子在形成具有催化、材料科学和纳米技术潜在应用的复杂结构方面的多功能性(胡等,2016)。
作用机制
Target of Action
Ethyl 2-(2-methylthiazol-5-yl)acetate is a chemical compound that primarily targets the CB2 receptor . The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in regulating our physiology, mood, and everyday experience. The modulation of this receptor can have significant effects on inflammation and pain .
Mode of Action
The interaction of Ethyl 2-(2-methylthiazol-5-yl)acetate with its target, the CB2 receptor, results in a modulation of the receptor’s activity . This modulation can lead to a decrease in the perception of pain and inflammation .
Biochemical Pathways
It is known that the compound’s interaction with the cb2 receptor can influence various biochemical pathways related to pain and inflammation .
Result of Action
The molecular and cellular effects of Ethyl 2-(2-methylthiazol-5-yl)acetate’s action primarily involve the modulation of the CB2 receptor . This modulation can lead to a decrease in the perception of pain and inflammation, providing potential therapeutic benefits .
安全和危害
生化分析
Biochemical Properties
Ethyl 2-(2-methylthiazol-5-yl)acetate plays a significant role in biochemical reactions by selectively modulating the CB2 receptor . This interaction is crucial for its anti-inflammatory and analgesic properties. The compound interacts with various enzymes, proteins, and other biomolecules, including the CB2 receptor, which is a G-protein-coupled receptor involved in the immune response. The nature of these interactions involves binding to the receptor, leading to a cascade of intracellular signaling events that result in the modulation of inflammation and pain.
Cellular Effects
Ethyl 2-(2-methylthiazol-5-yl)acetate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with the CB2 receptor leads to the activation of signaling pathways that regulate immune responses, thereby reducing inflammation. Additionally, it affects gene expression by upregulating or downregulating specific genes involved in inflammatory processes. The compound also impacts cellular metabolism by altering the production of metabolic intermediates and energy molecules.
Molecular Mechanism
The molecular mechanism of Ethyl 2-(2-methylthiazol-5-yl)acetate involves its binding interactions with biomolecules, particularly the CB2 receptor . Upon binding to the receptor, the compound induces conformational changes that activate intracellular signaling pathways. These pathways include the inhibition or activation of enzymes, leading to changes in gene expression and protein synthesis. The compound’s ability to modulate enzyme activity is crucial for its anti-inflammatory and analgesic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(2-methylthiazol-5-yl)acetate change over time due to its stability and degradation properties . The compound is stable at temperatures between 2-8°C, which is essential for maintaining its efficacy during experiments. Over time, the compound may degrade, leading to a reduction in its biological activity. Long-term studies have shown that Ethyl 2-(2-methylthiazol-5-yl)acetate can have sustained effects on cellular function, particularly in reducing inflammation and pain in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of Ethyl 2-(2-methylthiazol-5-yl)acetate vary with different dosages in animal models . At lower doses, the compound effectively reduces inflammation and pain without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, including potential damage to liver and kidney tissues. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.
Metabolic Pathways
Ethyl 2-(2-methylthiazol-5-yl)acetate is involved in various metabolic pathways, including those related to inflammation and pain modulation . The compound interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels. For instance, it may inhibit enzymes involved in the production of pro-inflammatory mediators, thereby reducing inflammation. Additionally, the compound’s metabolism may produce active metabolites that contribute to its overall biological activity.
Transport and Distribution
The transport and distribution of Ethyl 2-(2-methylthiazol-5-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, such as inflamed areas. The compound’s distribution is crucial for its therapeutic effects, as it needs to reach the site of inflammation to exert its anti-inflammatory and analgesic properties.
Subcellular Localization
Ethyl 2-(2-methylthiazol-5-yl)acetate exhibits specific subcellular localization, which is essential for its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization allows the compound to interact with its target biomolecules, such as the CB2 receptor, and modulate cellular processes effectively.
属性
IUPAC Name |
ethyl 2-(2-methyl-1,3-thiazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-3-11-8(10)4-7-5-9-6(2)12-7/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPWSBLQRKGRSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70606573 | |
| Record name | Ethyl (2-methyl-1,3-thiazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60588-60-5 | |
| Record name | Ethyl (2-methyl-1,3-thiazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



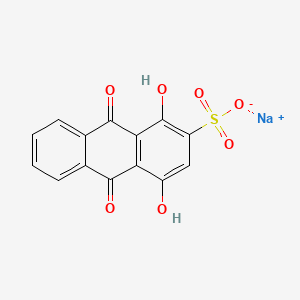


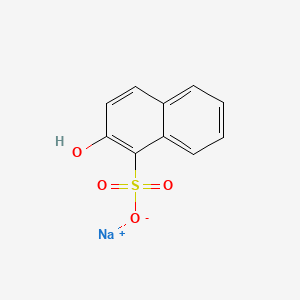

![2-[(3,5-Dimethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B1629446.png)
